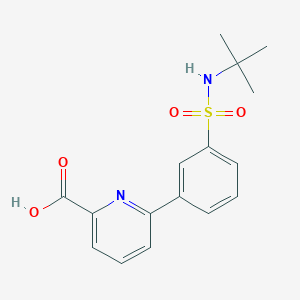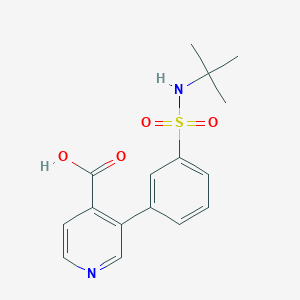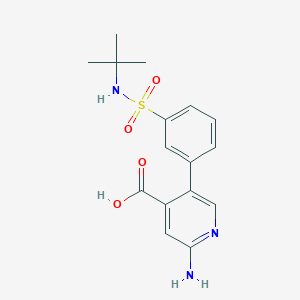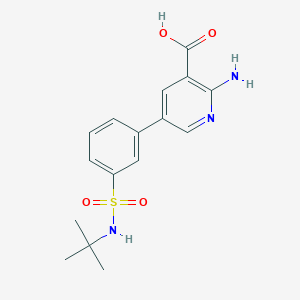
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-t-Butylsulfamoylphenyl)picolinic acid (6-TBS) is an organic compound with a molecular formula of C10H14NO3S. It is a colorless to yellowish solid with a melting point of 160-162°C. 6-TBS is a derivative of picolinic acid, which is a naturally occurring carboxylic acid found in plants and fungi. 6-TBS is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of medical imaging agents, such as MRI contrast agents.
Wirkmechanismus
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain hormones, such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in some experiments.
Zukünftige Richtungen
The future of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% research is wide open. It could be used to develop new drug delivery systems, such as nanocapsules, nanospheres, and liposomes. It could also be used to study the mechanism of action of drugs, such as antifungal agents and antibiotics. It could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the biochemical and physiological effects of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the body. Additionally, 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as to study the effects of metal ions on cellular processes.
Synthesemethoden
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-t-butylsulfamoylbenzoic acid and picolinic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 140-150°C. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is complete in approximately one hour.
Wissenschaftliche Forschungsanwendungen
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in numerous scientific research studies. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and medical imaging agents. It has also been used in the synthesis of drug delivery systems, such as nanocapsules, nanospheres, and liposomes. 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used to study the mechanism of action of drugs, such as antifungal agents and antibiotics.
Eigenschaften
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOMHPJGMNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)



